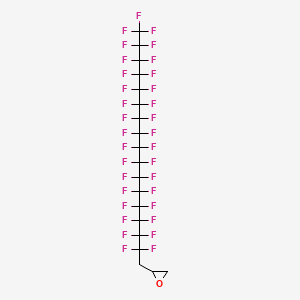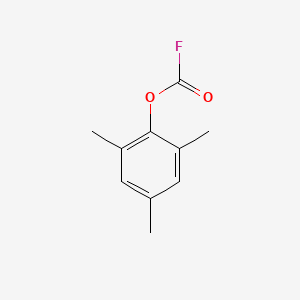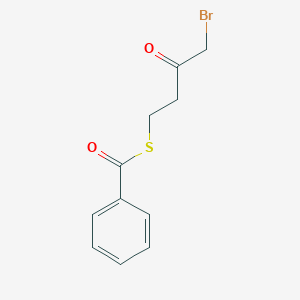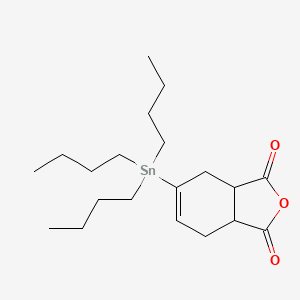
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organotin compound that features a benzofuran ring substituted with a tributylstannyl group Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the reaction of a suitable benzofuran precursor with a tributylstannyl reagent. One common method is the palladium-catalyzed stannylation of a halogenated benzofuran derivative using tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the stannyl group, yielding the parent benzofuran derivative.
Substitution: The stannyl group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using reagents like palladium acetate and triphenylphosphine.
Major Products Formed
Oxidation: Tin oxides and the corresponding oxidized benzofuran derivatives.
Reduction: The parent benzofuran derivative.
Substitution: Various substituted benzofuran derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its ability to participate in radical reactions. The tributylstannyl group can generate tin-centered radicals under appropriate conditions, which can then initiate or propagate radical chain reactions. These radicals can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
類似化合物との比較
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
5-(Tributylstannyl)-2-pyridinecarbonitrile: Shares the tributylstannyl group but has a different core structure.
5-(Tributylstannyl)-1,3-thiazole: Contains a thiazole ring instead of a benzofuran ring.
Uniqueness
5-(Tributylstannyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of benzofuran-based compounds and materials, offering distinct advantages over other organotin compounds in certain applications.
特性
CAS番号 |
103238-12-6 |
|---|---|
分子式 |
C20H34O3Sn |
分子量 |
441.2 g/mol |
IUPAC名 |
5-tributylstannyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H7O3.3C4H9.Sn/c9-7-5-3-1-2-4-6(5)8(10)11-7;3*1-3-4-2;/h1,5-6H,3-4H2;3*1,3-4H2,2H3; |
InChIキー |
XOKVNHIDPFPQKT-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCC2C(C1)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
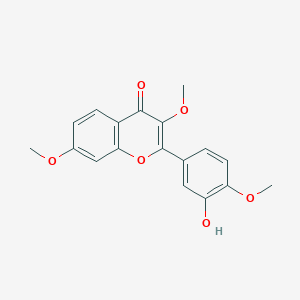
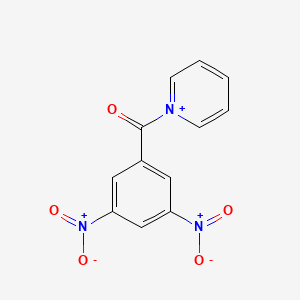
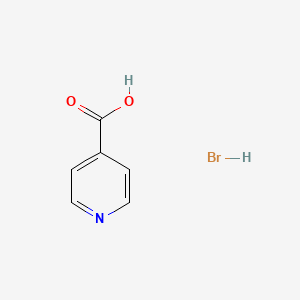
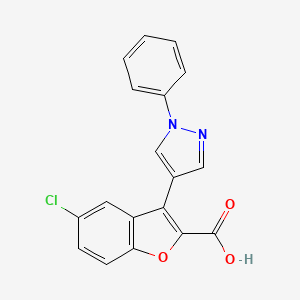
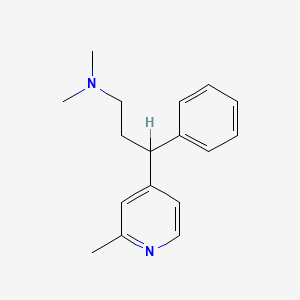
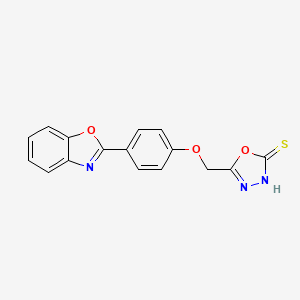

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
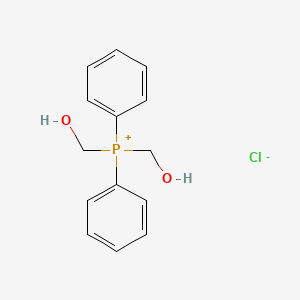
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
